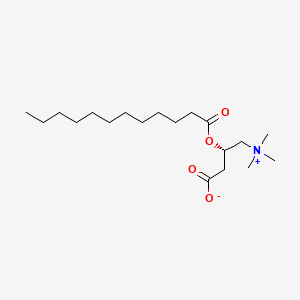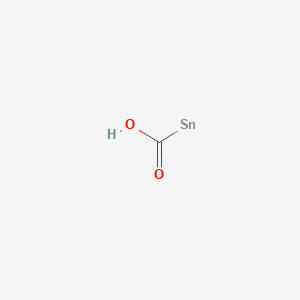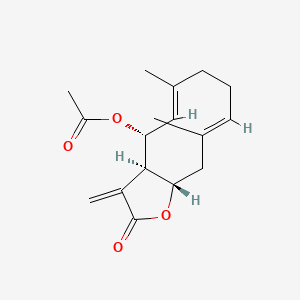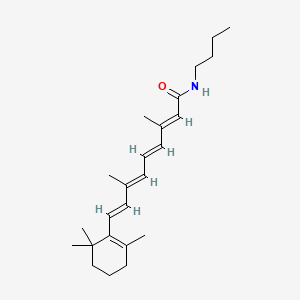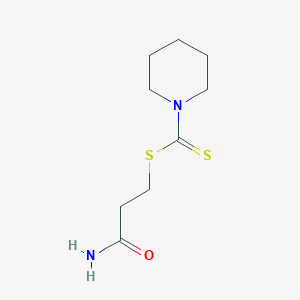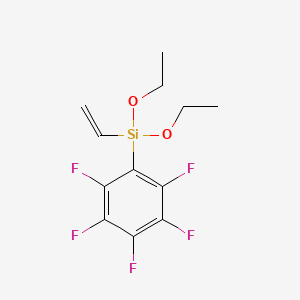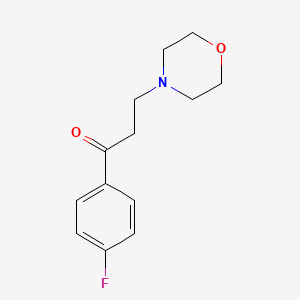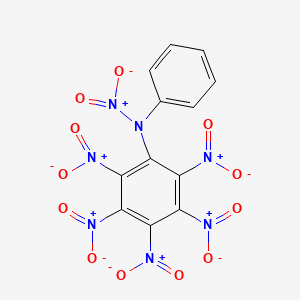![molecular formula C9H6N2O B14687066 4H-[1,2]Oxazolo[5,4-E]indole CAS No. 32530-61-3](/img/structure/B14687066.png)
4H-[1,2]Oxazolo[5,4-E]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,2]Oxazolo[5,4-E]indole typically involves the annelation of the oxazole moiety to the isoindole ring. This process can be achieved through various synthetic routes, including cyclization reactions and condensation processes. One efficient method involves the reaction of appropriate precursors under controlled conditions to form the desired oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4H-[1,2]Oxazolo[5,4-E]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
4H-[1,2]Oxazolo[5,4-E]indole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-[1,2]Oxazolo[5,4-E]indole involves its interaction with cellular targets, particularly tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt microtubule dynamics makes it a promising candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
4H-[1,2]Oxazolo[5,4-E]indole can be compared with other similar compounds, such as:
[1,2]Oxazolo[5,4-e]isoindole: This compound shares a similar core structure but differs in its substitution pattern and specific biological activities.
Oxazole derivatives: These compounds have a similar oxazole ring but vary in their additional functional groups and overall molecular architecture.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, particularly its potent antimitotic effects and ability to overcome multidrug resistance in cancer cells .
Propriétés
Numéro CAS |
32530-61-3 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4H-pyrrolo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h2-5H,1H2 |
Clé InChI |
GVBJZJCLTYJSNO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C(=CC=N2)C3=C1C=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


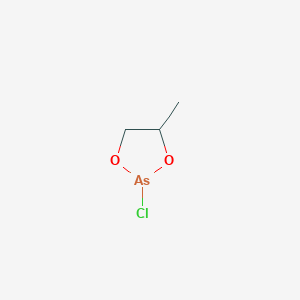
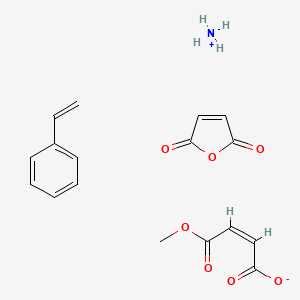
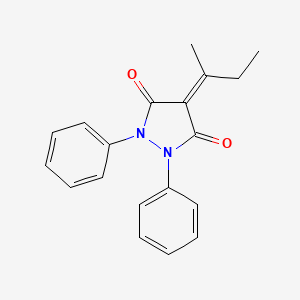
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
